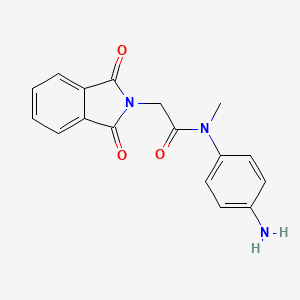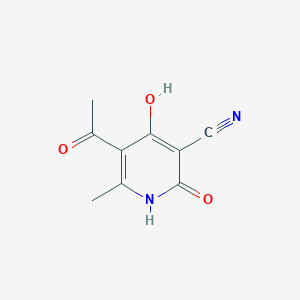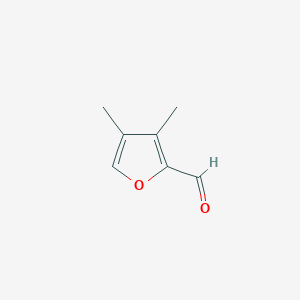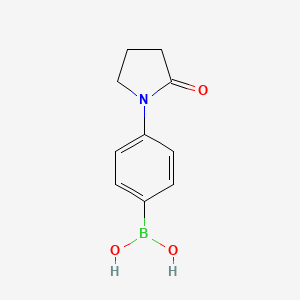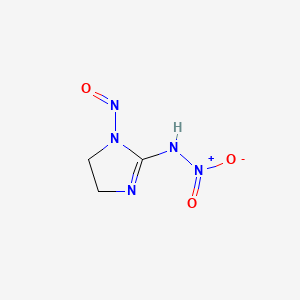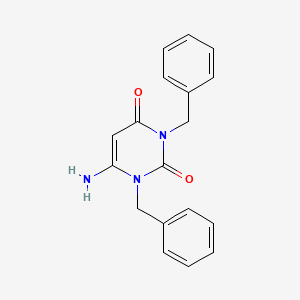
9-phenyl-9H-carbazol-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenyl-9H-carbazol-1-amine is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent photochemical and thermal stability, as well as their good hole-transport ability . These properties make them valuable in various applications, including optoelectronics, photovoltaics, and organic light-emitting diodes (OLEDs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-phenyl-9H-carbazol-1-amine typically involves the functionalization of the carbazole core. One common method is the palladium-catalyzed amination of 9-phenylcarbazole with an amine source under microwave irradiation . This method is efficient and reduces reaction times significantly.
Industrial Production Methods: Industrial production of carbazole derivatives often involves large-scale chemical polymerization and electropolymerization processes. These methods are optimized for high yield and purity, ensuring the production of high-quality materials for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Phenyl-9H-carbazol-1-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents are introduced into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-9-carboxylic acid, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
9-Phenyl-9H-carbazol-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism by which 9-phenyl-9H-carbazol-1-amine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can modulate the activity of these targets. Additionally, its ability to transport holes makes it valuable in electronic applications, where it facilitates the movement of positive charges .
Vergleich Mit ähnlichen Verbindungen
9H-Carbazole: The parent compound, known for its high hole-transport ability and stability.
9-Phenylcarbazole: Similar to 9-phenyl-9H-carbazol-1-amine but lacks the amine group, affecting its reactivity and applications.
3,6-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9H-carbazole: A derivative with enhanced electronic properties due to additional substituents.
Uniqueness: this compound stands out due to its unique combination of a phenyl group and an amine group attached to the carbazole core. This structure imparts distinct electronic properties and reactivity, making it suitable for specialized applications in optoelectronics and medicinal chemistry .
Eigenschaften
Molekularformel |
C18H14N2 |
|---|---|
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
9-phenylcarbazol-1-amine |
InChI |
InChI=1S/C18H14N2/c19-16-11-6-10-15-14-9-4-5-12-17(14)20(18(15)16)13-7-2-1-3-8-13/h1-12H,19H2 |
InChI-Schlüssel |
NQDMRWHYXXDCLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C(=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-4-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13991181.png)

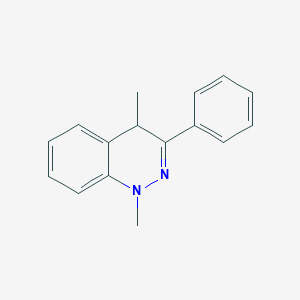
![Benzyl (1-{[2-(dimethylamino)ethyl]amino}-1-oxopropan-2-yl)carbamate](/img/structure/B13991194.png)
